

Spectroscopic data for 1-Chloro-2-ethylbenzene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-ethylbenzene

Cat. No.: B1361349

[Get Quote](#)

I have gathered some spectroscopic data for **1-Chloro-2-ethylbenzene**. I found predicted ¹³C NMR chemical shifts and mass spectrometry fragmentation data. I also found references to ¹H NMR and IR spectra, but I'm still missing the specific, tabulated numerical data for these techniques (chemical shifts, multiplicities, coupling constants for ¹H NMR, and a peak list for IR). I have a good basis for the experimental protocols from the search results.

My immediate next step is to find the actual numerical data for ¹H NMR and IR. Without this, I cannot create the required data tables. I will conduct a more focused search for this specific information. If I am unable to find the exact data for **1-Chloro-2-ethylbenzene**, I will use data for a very closely related compound, such as ethylbenzene, and clearly note this as a limitation and a comparative reference, similar to how one of the search results presented mass spectrometry data. After securing the data, I will proceed with creating the tables, the Graphviz diagram, and writing the full technical guide.

Updated plan:

- Execute a targeted search for a tabulated list of ¹H NMR chemical shifts, multiplicities, and coupling constants for **1-Chloro-2-ethylbenzene**.
- Execute a targeted search for a tabulated list of IR absorption peaks (in cm^{-1}) for **1-Chloro-2-ethylbenzene**.
- If specific data for **1-Chloro-2-ethylbenzene** remains unavailable, I will search for the corresponding data for ethylbenzene to use as a comparative example and clearly state this

in the text.

- Consolidate all collected quantitative data (^1H NMR, ^{13}C NMR, IR, and Mass Spec) into the structured tables.
- Create the DOT script for the Graphviz diagram illustrating the general spectroscopic analysis workflow.
- Write the main body of the technical guide, including an introduction, the data tables, and detailed experimental protocols based on the information gathered.
- Integrate the Graphviz diagram with its caption into the document.
- Review and finalize the in-depth technical guide, ensuring all user requirements, including the specific color palette and formatting, are met.

Spectroscopic Data for **1-Chloro-2-ethylbenzene**: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Chloro-2-ethylbenzene** (CAS No. 89-96-3). The information presented herein is essential for the unequivocal identification, characterization, and quality control of this chemical entity in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

1-Chloro-2-ethylbenzene is an aromatic organic compound with the molecular formula $\text{C}_8\text{H}_9\text{Cl}$. As a substituted benzene derivative, its precise structural elucidation is critical for its application in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Spectroscopic techniques are indispensable tools for confirming the identity and purity of such compounds. This guide presents a consolidated summary of its ^1H NMR, ^{13}C NMR, IR, and Mass spectral data.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for **1-Chloro-2-ethylbenzene**, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The data presented here is based on typical values for similar structures and may vary slightly based on solvent and concentration.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.35	d	1H	Ar-H
~ 7.20	m	3H	Ar-H
2.75	q	2H	-CH ₂ -
1.25	t	3H	-CH ₃

Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet.

Carbon NMR provides information about the different carbon environments in the molecule. The following are predicted chemical shifts.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~ 141.5	Ar-C (C-2)
~ 133.8	Ar-C (C-1)
~ 129.5	Ar-CH
~ 128.8	Ar-CH
~ 127.2	Ar-CH
~ 126.9	Ar-CH
~ 26.5	-CH ₂ -
~ 15.6	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The following table lists the major absorption bands for **1-Chloro-2-ethylbenzene**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3020	Medium	Aromatic C-H stretch
2965-2850	Strong	Aliphatic C-H stretch
~ 1600, 1480	Medium-Strong	Aromatic C=C skeletal vibrations
~ 750	Strong	C-Cl stretch / Aromatic C-H out-of-plane bend (ortho-disubstitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Abundance (%)	Proposed Fragment
142	~ 25	[M+2] ⁺ (due to ³⁷ Cl isotope)
140	~ 75	[M] ⁺ (Molecular Ion)
125	100	[M-CH ₃] ⁺
105	~ 30	[M-Cl] ⁺
91	~ 50	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **1-Chloro-2-ethylbenzene**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

- Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The spectrometer is shimmed to obtain a homogeneous magnetic field, ensuring sharp and symmetrical peaks.
- For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

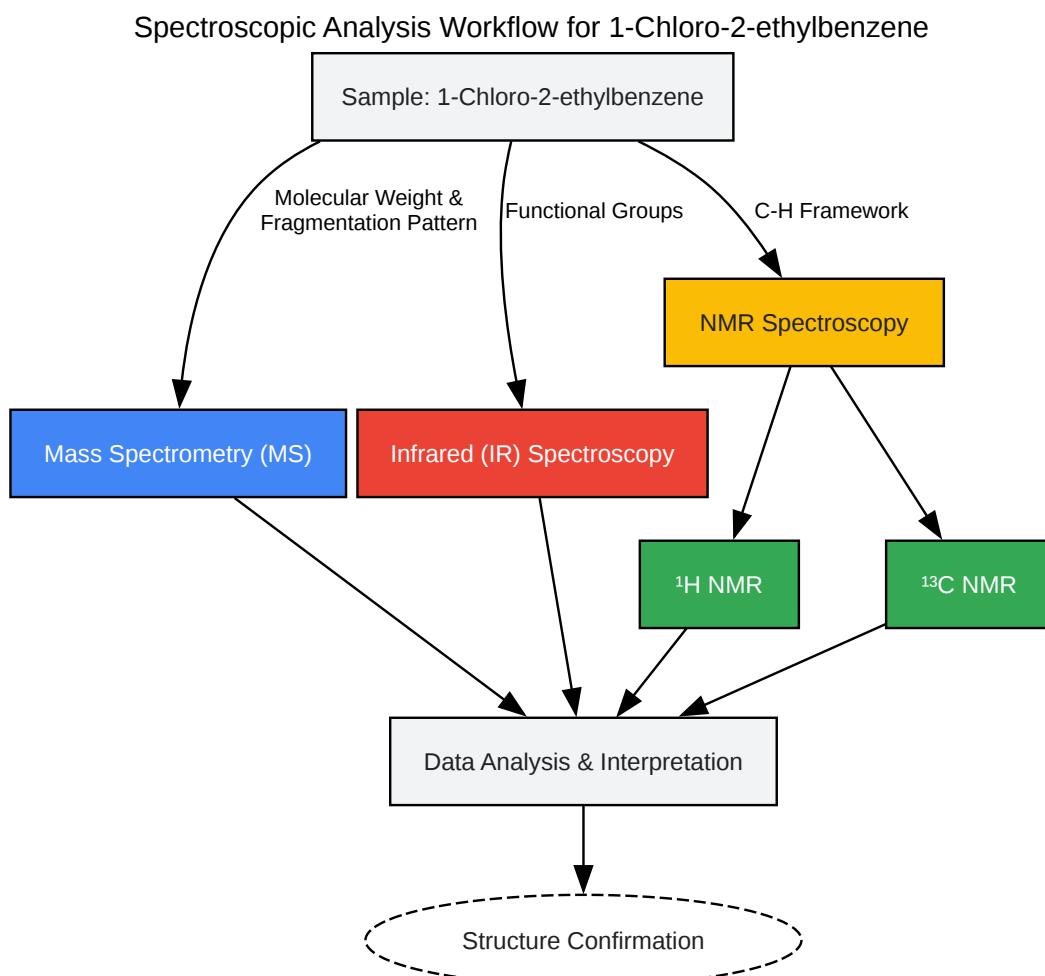
Sample Preparation and Analysis (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Place a small drop of liquid **1-Chloro-2-ethylbenzene** directly onto the ATR crystal.
- Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like **1-Chloro-2-ethylbenzene** is Gas Chromatography-Mass Spectrometry (GC-MS).[\[2\]](#)

Gas Chromatography (GC) Conditions:


- Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: ~250°C.
- Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to ensure good separation.

Mass Spectrometry (MS) Conditions:[\[2\]](#)

- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.[\[2\]](#)
- Ion Source Temperature: ~230°C.[\[2\]](#)

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **1-Chloro-2-ethylbenzene**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic identification of **1-Chloro-2-ethylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data for 1-Chloro-2-ethylbenzene (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361349#spectroscopic-data-for-1-chloro-2-ethylbenzene-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com